molecular formula C33H29NO4 B1334012 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959578-04-2

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid

Numéro de catalogue: B1334012
Numéro CAS: 959578-04-2
Poids moléculaire: 503.6 g/mol
Clé InChI: YMSCULRHEKRBOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral, Fmoc-protected pyrrolidine derivative. Its structure includes:

  • A fluorenylmethyloxycarbonyl (Fmoc) group at the pyrrolidine nitrogen, widely used in peptide synthesis as a temporary protecting group .
  • A bulky [1,1'-biphenyl]-4-ylmethyl substituent at the C4 position, contributing to enhanced hydrophobicity and steric bulk .
  • A carboxylic acid moiety at the C2 position, enabling participation in peptide bond formation.

This compound is likely employed in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or modulate aggregation behavior during peptide chain assembly .

Propriétés

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO4/c35-32(36)31-19-23(18-22-14-16-25(17-15-22)24-8-2-1-3-9-24)20-34(31)33(37)38-21-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,23,30-31H,18-21H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSCULRHEKRBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is often introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Attachment of the Biphenylmethyl Group: This step may involve a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

General Reactivity of Fmoc-Protected Pyrrolidine Derivatives

Fmoc (9-fluorenylmethoxycarbonyl) groups are widely used as amine-protecting agents in peptide synthesis. The carboxylic acid moiety in these compounds typically participates in coupling reactions, while the Fmoc group is cleaved under basic conditions (e.g., piperidine) .

Key Reaction Types Observed in Analogues:

Reaction TypeConditions/ReagentsOutcome/ApplicationExample Source
Deprotection 20% piperidine in DMFRemoval of Fmoc group for further functionalization
Amide Coupling EDC/HOBt, DCC, or HATU in DMF/DCMFormation of peptide bonds
Esterification Methanol/HCl or DIC/DMAPConversion to methyl esters for solubility
Nucleophilic Substitution Alkyl halides, Mitsunobu conditionsIntroduction of alkyl/aryl substituents

Reactivity of Pyrrolidine Substituents

The substituent at the 4-position (e.g., biphenylmethyl) influences steric and electronic effects. For example:

  • Biphenylmethyl groups (as in the target compound) may enhance lipophilicity and π-stacking interactions, impacting solubility and coupling efficiency.

  • Steric hindrance from bulky substituents can slow reaction kinetics during coupling or deprotection .

Synthetic Challenges and Optimizations

  • Steric Hindrance : The biphenylmethyl group may necessitate prolonged reaction times or elevated temperatures for coupling reactions .

  • Purification : High-performance liquid chromatography (HPLC) is often required due to the compound’s complexity .

  • Stability : Fmoc-protected pyrrolidines are sensitive to strong acids/bases but stable under typical peptide synthesis conditions .

Comparative Analysis of Analogues

CompoundSubstituent at C4Key Reactions StudiedSource
(2S,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acidFluorineDeprotection, amide coupling
(2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acidHydroxylEsterification, oxidation
(2S,4R)-1-Fmoc-4-methylpyrrolidine-2-carboxylic acidMethylAlkylation, peptide synthesis
(2S,4R)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acidBoc-protected amineSequential deprotection strategies

Research Gaps and Recommendations

No peer-reviewed studies or synthetic protocols for the biphenylmethyl-substituted derivative were identified in the provided sources. To address this:

  • Exploratory Synthesis : Adapt methodologies from analogues (e.g., alkylation of pyrrolidine precursors with biphenylmethyl halides).

  • Computational Modeling : Predict reactivity using DFT calculations for steric/electronic profiling.

  • Biological Testing : Prioritize assays for drug-likeness if intended for medicinal applications .

Applications De Recherche Scientifique

Organocatalysis

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide has been utilized as a chiral thiourea organocatalyst in asymmetric synthesis. Its ability to stabilize transition states through hydrogen bonding makes it effective in promoting various organic transformations. For instance, it has been employed in the synthesis of enantioselective products, showcasing its role in facilitating complex chemical reactions .

Inhibition of Steroid 5α-Reductase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against steroid 5α-reductase type 1 (SRD5A1), an enzyme associated with androgen metabolism. Specifically, the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative showed an IC50 value of 1.44 µM, indicating its potential as a therapeutic agent for conditions like androgenetic alopecia and benign prostatic hyperplasia .

Antimicrobial Activity

Research has indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit antimicrobial properties. A study on pyrazole derivatives revealed that modifications involving this motif resulted in potent growth inhibition against various microbial strains . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Asymmetric Synthesis

In a notable case, researchers utilized 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide as a catalyst for the asymmetric allylation of acylhydrazones. The reaction yielded high enantioselectivity, demonstrating the compound's effectiveness in producing valuable chiral intermediates .

Case Study 2: Therapeutic Applications

Another significant application was explored in the context of Alzheimer's disease treatment. The compound's derivatives were investigated for their ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's pathology. The findings suggested that these compounds could delay or prevent the onset of Alzheimer's disease .

Table 1: Summary of Inhibitory Activities

CompoundTarget EnzymeIC50 (µM)Reference
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSRD5A11.44
2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamideBeta-secretaseNot specified

Table 2: Organocatalytic Reactions

Reaction TypeCatalyst UsedYield (%)Reference
Asymmetric allylation2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamideHigh
Synthesis of chiral productsChiral thiourea derivativesVariable

Mécanisme D'action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can act as a protecting group in peptide synthesis, while the biphenylmethyl group can enhance binding affinity to specific targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at C4 Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Target Compound [1,1'-biphenyl]-4-ylmethyl 527.59 (estimated) Not provided High hydrophobicity; potential for conformational control in peptide synthesis
(2S,4R)-4-(tert-butoxy) tert-butoxy 409.47 122996-47-8 Improved solubility due to polar tert-butoxy group; intermediate in SPPS
(2S,4R)-4-(trifluoromethyl) trifluoromethyl 405.37 2549171-72-2 Enhanced metabolic stability; hydrophobic interactions in drug design
(2S,4S)-4-benzyl benzyl 427.49 1334671-66-7 Moderate steric bulk; used to prevent peptide aggregation
(2S,4R)-4-(4-fluorobenzyl) 4-fluorobenzyl 445.49 959576-18-2 Increased electronegativity; modulates peptide-receptor interactions
(2S,4R)-4-(diphenyl-p-tolylmethylamino) diphenyl-p-tolylmethylamino 608.74 1061737-21-0 Bulky substituent for strong conformational control; pseudoproline analog

Impact of Substituents on Properties

  • Steric Effects: Bulky substituents (e.g., biphenylmethyl, diphenyl-p-tolylmethylamino) restrict pyrrolidine ring flexibility, aiding in the synthesis of α-helical or β-turn peptide motifs .
  • Reactivity : Trifluoromethyl and tert-butoxy groups may alter electronic properties, affecting coupling efficiency during SPPS .

Activité Biologique

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid , also known by its CAS number 281655-34-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies highlighting its pharmacological significance.

Chemical Structure

The molecular formula of this compound is C27H29NO4C_{27}H_{29}NO_4, with a molecular weight of 419.51 g/mol. The structure features a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrrolidine derivatives exhibit significant antitumor properties. For instance, compounds similar to (2S,4R)-1 have shown promising results in inhibiting cancer cell proliferation in various in vitro studies. A study evaluating a related compound demonstrated an IC50 value of 2.226 ± 0.28 µM against prostate cancer cell lines, suggesting strong cytotoxic effects .

The proposed mechanism by which this compound exerts its antitumor effects includes the inhibition of key signaling pathways involved in cancer cell survival and proliferation. Specific targets may include receptor tyrosine kinases and other oncogenic pathways. Further investigations are required to elucidate the precise molecular interactions and pathways affected by this compound.

Anti-inflammatory Properties

In addition to its antitumor activity, (2S,4R)-1 has been associated with anti-inflammatory effects. Pyrrolidine derivatives have been documented to reduce inflammation markers in various models, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on several pyrrolidine derivatives including (2S,4R)-1 showed that these compounds significantly reduced the viability of cancer cell lines such as MCF-7 and DU145. The results indicated that the compound could be a candidate for further development into an anticancer drug .
  • Synergistic Effects : Another investigation explored the combination of (2S,4R)-1 with established chemotherapeutic agents like doxorubicin. The findings suggested a synergistic effect that enhanced cytotoxicity in breast cancer cell lines, particularly in those resistant to conventional therapies .

Data Tables

Activity IC50 Value (µM)Cell Line Reference
Antitumor2.226 ± 0.28PC-3
AntitumorVariesMCF-7
Anti-inflammatoryNot specifiedVarious models

Q & A

Q. What are the key synthetic strategies for introducing the Fmoc group and biphenylmethyl substituent into pyrrolidine-based scaffolds?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically introduced via nucleophilic substitution or carbodiimide-mediated coupling reactions. For the biphenylmethyl substituent, alkylation of pyrrolidine derivatives using biphenylmethyl halides under basic conditions (e.g., NaH or K₂CO₃) is common. Microwave-assisted synthesis can enhance reaction efficiency and yield . Post-synthetic purification often employs reversed-phase HPLC to isolate enantiopure products, critical for peptide synthesis applications .

Q. How should researchers handle this compound to mitigate acute toxicity risks?

Safety data indicate acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Handling requires:

  • Use of PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Immediate decontamination with water in case of skin contact. Storage should be in a dry, ventilated area away from heat sources .

Q. What analytical methods are recommended for purity and structural validation?

  • HPLC : Reversed-phase C18 columns with UV detection (254 nm) for purity assessment.
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (expected m/z ~538.5 for [M+H]⁺).
  • NMR : ¹H/¹³C NMR to verify stereochemistry at C2 and C4 positions, with biphenyl aromatic protons appearing as multiplets (δ 7.2–7.6 ppm) .

Advanced Research Questions

Q. How does the biphenylmethyl substituent influence conformational rigidity in peptide synthesis?

The biphenylmethyl group at C4 induces steric hindrance, restricting pyrrolidine ring puckering to a trans-configured chair conformation. This rigidity reduces aggregation during solid-phase peptide synthesis (SPPS) and enhances solubility in organic solvents like DMF. Comparative studies with derivatives lacking this group show increased β-sheet formation in peptides .

Q. What methodologies resolve contradictions in reported bioactivity data for Fmoc-pyrrolidine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from impurities or stereochemical inconsistencies. Strategies include:

  • Chiral HPLC : To ensure enantiopurity.
  • Dose-response assays : To validate activity thresholds.
  • Molecular docking : To correlate substituent effects (e.g., biphenyl hydrophobicity) with target binding .

Q. How can researchers optimize SPPS protocols to prevent premature Fmoc deprotection?

Premature deprotection occurs under basic conditions (e.g., piperidine). Mitigation involves:

  • Reduced base exposure time : 2 × 2 min treatments with 20% piperidine/DMF.
  • Low-temperature coupling : At 4°C to stabilize the Fmoc group.
  • Aggregation monitoring : Using CD spectroscopy to detect β-sheet formation, which accelerates deprotection .

Q. What are the environmental implications of uncharacterized ecotoxicological data for this compound?

Current safety data sheets lack ecological toxicity, persistence, or bioaccumulation data. Researchers must:

  • Treat waste as hazardous.
  • Avoid aqueous disposal; use incineration (≥800°C) for degradation.
  • Conduct in silico QSAR modeling to predict toxicity endpoints until experimental data are available .

Methodological Challenges

Q. How to address low yields in biphenylmethyl-pyrrolidine coupling reactions?

Low yields often stem from steric hindrance. Solutions include:

  • Ultrasound-assisted synthesis : Enhances reagent mixing and reaction kinetics.
  • Catalytic Pd-mediated cross-coupling : For biphenylmethyl introduction via Suzuki-Miyaura reactions .

Q. What strategies prevent racemization during Fmoc removal in peptide synthesis?

Racemization at C2 can occur under basic conditions. To minimize:

  • Use mild bases (e.g., 1,8-diazabicycloundec-7-ene (DBU)) instead of piperidine.
  • Low-temperature deprotection : At −20°C in DCM .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.